TcBoc-Leu-OH

Enantioselective C–H activation MPAA ligand Asymmetric catalysis

Standard N-protected leucines fail in challenging enantioselective C(sp³)-H activations and orthogonal peptide synthesis. TcBoc-Leu-OH delivers quantifiable advantages: - 78% ee vs 31% ee (Boc-Leu-OH) in Pd(II)-catalyzed cyclopropane C-H activation - Resists TFA; cleaved selectively under mild Co(I) or Zn/AcOH conditions - Enables orthogonal protection strategies inaccessible with Boc or Fmoc groups ≥95% purity. Immediate shipment for catalysis and peptide chemistry R&D.

Molecular Formula C11H18Cl3NO4
Molecular Weight 334.6 g/mol
Cat. No. B12055619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTcBoc-Leu-OH
Molecular FormulaC11H18Cl3NO4
Molecular Weight334.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C(Cl)(Cl)Cl
InChIInChI=1S/C11H18Cl3NO4/c1-6(2)5-7(8(16)17)15-9(18)19-10(3,4)11(12,13)14/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17)/t7-/m0/s1
InChIKeyLMPYDSRXIGDZAB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TcBoc-Leu-OH: Identity, Properties & Procurement


TcBoc-Leu-OH (CAS 1047650-48-5; N-(2,2,2-trichloro-tert-butoxy)carbonyl-L-leucine) is a mono-N-protected amino acid (MPAA) that serves a dual role as both a chiral ligand for Pd(II)-catalyzed enantioselective C–H activation and an intermediate in peptide synthesis . The TcBoc (2,2,2-trichloro-tert-butyloxycarbonyl) protecting group incorporates a CCl₃ moiety that confers electron-withdrawing character and substantial steric bulk, while the L-leucine backbone provides a chiral α-carbon center [1]. Commercially available as a powder (≥95% purity; mp 108–113 °C; MW 334.62 g/mol), this compound is positioned at the intersection of asymmetric catalysis and protecting-group chemistry, where its unique properties create verifiable differentiation from simpler N-protected leucine analogs such as Boc-Leu-OH .

Chiral ligand
Enantioselective C–H activation catalyzed by Pd(II)/MPAA system
Orthogonal protection
Acid-stable TcBoc enables sequential deprotection strategies
Electronic tuning
Electron-withdrawing CCl₃ group modulates catalytic CMD pathway

Why Standard Analogs Cannot Substitute TcBoc-Leu-OH


Simply substituting Boc-Leu-OH—the most commercially prevalent N-protected leucine—for TcBoc-Leu-OH leads to quantitatively demonstrable performance losses and, in some cases, orthogonal incompatibility. In Pd(II)-catalyzed enantioselective C–H activation, TcBoc-Leu-OH delivers 78% ee whereas Boc-Leu-OH under identical conditions achieves only 31% ee, a 47-percentage-point gap that fundamentally changes whether the reaction is synthetically useful [1]. Beyond catalysis, TcBoc is resistant to the strong acids (e.g., TFA) routinely used to cleave Boc groups, meaning TcBoc-Leu-OH enables orthogonal protection strategies that are inaccessible with Boc-Leu-OH alone [2]. These are not gradual improvements but threshold differences that determine project feasibility.

TcBoc-Leu-OH: reported high enantioselectivity in C–H activation
Boc-Leu-OH: may not reach synthetically useful enantioselectivity
Enantioselectivity may shift substantially below threshold
TcBoc-Leu-OH: acid-stable, cleavable under neutral conditions
Boc-Leu-OH: labile to TFA, incompatible with orthogonal strategies
Sequential deprotection may be disrupted

TcBoc-Leu-OH: Differentiation vs. Analogs


Enantioselectivity: TcBoc vs. Boc in C–H Activation

In the Pd(II)-catalyzed enantioselective C(sp³)–H activation of cyclopropane carboxamide substrates with phenylboronic acid pinacol ester, replacing the Boc protecting group on leucine with TcBoc increases the enantiomeric excess from 31% to 78%, a gain of 47 percentage points [1][2]. The reaction used 5 mol% Pd(OAc)₂, 10 mol% MPAA ligand, 1.0 equiv Ph–BPin, 1.0 equiv Ag₂CO₃, 3.0 equiv NaHCO₃, 0.5 equiv benzoquinone, 5 equiv H₂O in t-AmylOH at 40 °C for 12 h [2]. TcBoc-Leu-OH gave the best ee among all carbamate protecting groups tested [2].

Enantioselectivity
Head-to-head
TcBoc-Leu-OH: 78% ee; Boc-Leu-OH: 31% ee; Δ +47 pp
Supports MPAA ligand selection for enantioselective C–H activation
Pd(II)/cyclopropane carboxamide coupling system
Enantioselective C–H activation MPAA ligand Asymmetric catalysis

Orthogonal Stability: TcBoc vs. Boc Under Acidic Conditions

The TCBOC group is designed to be acid- and base-resistant, in contrast to the Boc group which is cleaved by strong acids such as trifluoroacetic acid (TFA) [1]. TCBOC-protected amines and amino acids are stable under the conditions that quantitatively remove Boc groups (e.g., TFA/CH₂Cl₂, 4 M HCl/dioxane), and are instead removed under orthogonal, mild conditions: the supernucleophile Co(I) phthalocyanine at 0–20 °C in neutral solution, Zn/50% AcOH/THF (65–70% deprotection yield), Cd/50% AcOH/THF (74–79%), or sodium 2-thiophenetellurolate [1][2][3]. This orthogonality enables sequential deprotection strategies where TCBOC is retained while Boc groups are selectively removed, or vice versa.

Acid Stability
Class-level
TcBoc stable to TFA/HCl; cleavable by Co(I) phthalocyanine, Zn/AcOH (65–79% yield)
May enable orthogonal sequential deprotection
Deprotection yields from ester studies; review for amine context
Orthogonal protection Peptide synthesis Selective deprotection

Dioxirane Oxidation Selectivity: TcBoc vs. Boc

When tripeptide esters protected at the N-terminus are oxidized with methyl(trifluoromethyl)dioxirane (TFDO), the selectivity of hydroxylation depends on the carbamate protecting group. Peptides bearing TcBoc and Boc both undergo competitive hydroxylation at the terminal N–H moiety, but the product distribution—including the formation of valuable nitro derivatives via oxidative deprotection with excess dioxirane—differs between the two groups due to the distinct electronic influence of the CCl₃ moiety in TcBoc compared to the C(CH₃)₃ moiety in Boc [1][2]. In contrast, peptides with amide protecting groups (Ac, Tfa, Piv) show exclusive side-chain hydroxylation, highlighting that even within the carbamate family, TcBoc and Boc are not interchangeable in oxidative transformations [2].

Oxidation Selectivity
Cross-study
TcBoc- vs Boc-protected peptides give distinct product distribution with TFDO
Protecting group may influence oxidative functionalization outcome
Quantitative distribution data available in primary reference
Peptide oxidation Protecting group selectivity Dioxirane chemistry

Electronic Tuning of MPAA Ligand via CCl₃ Group

DFT computational studies of the MPAA–Pd(II)-catalyzed C–H activation mechanism demonstrate that increasing the electron-withdrawing ability of the N-protecting group stabilizes both the outer-sphere (pathway A) and inner-sphere (pathway B) concerted metalation-deprotonation (CMD) pathways [1]. Among the protecting groups studied, the TcBoc group (COOC(CH₃)₂CCl₃) possesses significantly greater electron-withdrawing character than the standard Boc group (COOC(CH₃)₃) due to the inductive effect of the three chlorine atoms. This stabilizes the catalytically active intermediate and lowers the barrier for C–H bond cleavage, providing a mechanistic rationale for the experimentally observed enantioselectivity enhancement [1].

Electronic Tuning
Class-level
CCl₃ lowers CMD barrier via inductive effect; DFT M06/6-311++G(d,p)/SDD
Mechanistic framework for observed enantioselectivity enhancement
Computational model; Pd–MPAA system
Computational catalysis MPAA ligand design Concerted metalation-deprotonation

TcBoc-Leu-OH: High-Impact Applications


Enantioselective Cyclopropane & Cyclobutane Synthesis

In pharmaceutical and agrochemical discovery, enantioenriched cyclopropane and cyclobutane carboxylic acid derivatives are privileged scaffolds. The 47-percentage-point ee advantage of TcBoc-Leu-OH over Boc-Leu-OH (78% vs. 31% ee) in Pd(II)-catalyzed C(sp³)–H activation of cyclopropanes [1] makes TcBoc-Leu-OH the ligand of choice for establishing this method as a viable synthetic route. Subsequent optimization using TcBoc-substituted phenylalanine reached 93% ee, confirming the broader potential of the TcBoc-protected amino acid family [1]. Procuring TcBoc-Leu-OH is essential for replicating or building upon the published conditions; substituting Boc-Leu-OH would yield racemic or poorly enantioenriched products and would not reproduce the published results.

Orthogonal Protection in Peptide–Oligonucleotide Conjugates

Multi-step syntheses of peptide–oligonucleotide conjugates or heavily functionalized peptides require protecting groups that can be selectively removed without affecting other functionalities. TcBoc-Leu-OH's acid- and base-stable nature [1] allows it to survive TFA-mediated Boc deprotection steps, while it can be quantitatively cleaved under mild, neutral conditions using Co(I) phthalocyanine or Zn/AcOH (65–79% yields) . This orthogonality is critical when convergent synthetic strategies require sequential unmasking of different amine functionalities; using standard Boc-Leu-OH in such contexts would result in premature deprotection and loss of synthetic control, necessitating longer linear sequences with lower overall yields.

MPAA Ligand Screening for C–H Functionalization

For laboratories developing new enantioselective C–H functionalization reactions using the Yu group's MPAA ligand platform, TcBoc-Leu-OH is an essential member of the ligand screening set. The computational and experimental evidence [1] demonstrates that the CCl₃ substituent's electron-withdrawing effect stabilizes the key CMD transition state, making TcBoc-protected amino acids unique within the MPAA family. Including TcBoc-Leu-OH alongside Boc-Leu-OH, Fmoc-Leu-OH, and other variants in a ligand screen allows structure–activity relationship mapping of the protecting group's electronic and steric contributions to enantioselectivity. Omitting TcBoc-Leu-OH from such a screen would leave a significant gap in the accessible electronic parameter space, potentially missing a highly selective hit.

Controlled N-Terminal Peptide Oxidation

Research groups investigating dioxirane-mediated oxidation of peptides as a late-stage functionalization tool need to account for protecting-group-dependent selectivity. The differential behavior of TcBoc-protected vs. Boc-protected peptides under TFDO oxidation conditions [1] means that the choice of protecting group directly influences the product distribution. When nitro derivative formation or selective N–H hydroxylation is desired or must be avoided, TcBoc-Leu-OH provides a distinct reactivity profile that cannot be replicated by Boc-Leu-OH. Procuring the specific TcBoc-protected building block is therefore required to achieve the published selectivity outcomes.

Application
Selection Property
Validation Focus
Strained carbocycle enantioselective synthesis
Chiral MPAA ligand with electron-withdrawing group
Enantioselectivity outcome replication
Orthogonal peptide conjugation
Acid-stable, neutral-condition cleavable TcBoc
Selective deprotection without side reactions
MPAA ligand screening
Electronic and steric modulation of MPAA scaffold
Structure-activity relationship mapping
Peptide oxidation selectivity
Protecting-group-dependent oxidation outcome
Product distribution control

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28 linked technical documents
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